REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[N:8]([CH2:9][CH2:10][O:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:6](=[O:7])[N:5]([CH2:18][CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][N:24]([C:27]3[CH:28]=[CH:29][CH:30]=[C:31]([Cl:33])[CH:32]=3)[CH2:23][CH2:22]2)[N:4]=1.[OH-].[Na+]>O>[CH3:1][CH2:2][C:3]1[N:8]([CH2:9][CH2:10][O:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:6](=[O:7])[N:5]([CH2:18][CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][N:24]([C:27]3[CH:28]=[CH:29][CH:30]=[C:31]([Cl:33])[CH:32]=3)[CH2:23][CH2:22]2)[N:4]=1.[ClH:33] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1=NN(C(=O)N1CCOC=2C=CC=CC2)CCCN3CCN(CC3)C=4C=CC=C(C4)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with constant stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
Nefazodone base precipitated as a sticky gum which
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed repeatedly with water
|
Type
|
WASH
|
Details
|
The base was washed with water until no chloride ions (AgNO3 test)
|
Type
|
DISSOLUTION
|
Details
|
Nefazodone base was then dissolved
|
Type
|
CUSTOM
|
Details
|
crystallized from isopropyl alcohol (IPA)
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
melting 81-83° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1=NN(C(=O)N1CCOC=2C=CC=CC2)CCCN3CCN(CC3)C=4C=CC=C(C4)Cl.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |